1-(4-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
The compound “1-(4-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one” is a complex organic molecule. It seems to be related to the class of compounds known as coumarins , which are benzopyrone derivatives found in nature . Coumarins have been shown to exhibit remarkable anti-tumorial, anti-inflammatory, and anti-viral effects .
Synthesis Analysis
The synthesis of similar compounds has been optimized and follows a straightforward route from the unsubstitified indole via the 1-(4-chlorobenzyl)-indole and the indol-3-yl-2-oxo-acetyl chloride to the indol-3-yl-2-oxo acetamide product .Molecular Structure Analysis
The structure of similar compounds was assigned by sophisticated NMR experiments, for example, a 1,1-ADEQUATE experiment, and X-ray crystallography .Chemical Reactions Analysis
The compound is synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Mechanism of Action
Future Directions
The retrieved papers suggest that similar compounds showed high potential for further development as anti-Alzheimer agents . This indicates that “1-(4-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one” and related compounds could be subjects of future research in the field of neurodegenerative diseases.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-hydroxy-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18ClNO5/c27-18-11-9-16(10-12-18)15-28-21-7-3-2-6-20(21)26(32,25(28)31)14-22(29)19-13-17-5-1-4-8-23(17)33-24(19)30/h1-13,32H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVUFCCIHWDHOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)CC3(C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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